molecular formula C15H23ClN4 B13746823 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-

4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-

Cat. No.: B13746823
M. Wt: 294.82 g/mol
InChI Key: YVWMKZQLKUZNRF-UHFFFAOYSA-M
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Description

4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives, ethylamine, and phenylamine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to amine derivatives using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can vary depending on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-methyl-
  • 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-ethyl-

Uniqueness

The uniqueness of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and potential advantages.

Properties

Molecular Formula

C15H23ClN4

Molecular Weight

294.82 g/mol

IUPAC Name

1-N-(4-ethylphenyl)-4-N,2,3-trimethyl-4H-pyrimidin-3-ium-1,4-diamine;chloride

InChI

InChI=1S/C15H23N4.ClH/c1-5-13-6-8-14(9-7-13)17-19-11-10-15(16-3)18(4)12(19)2;/h6-11,15-17H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

YVWMKZQLKUZNRF-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)NN2C=CC([N+](=C2C)C)NC.[Cl-]

Origin of Product

United States

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